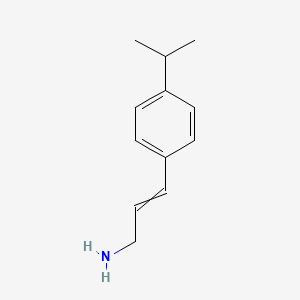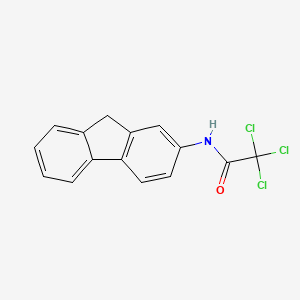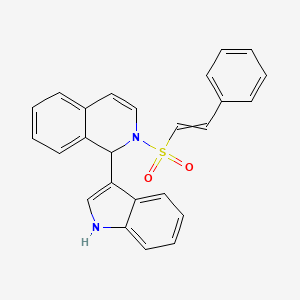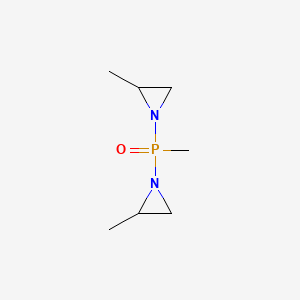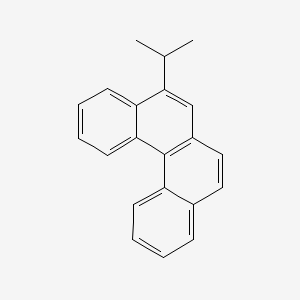
BENZO(c)PHENANTHRENE, 5-ISOPROPYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZO©PHENANTHRENE, 5-ISOPROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 It is a derivative of benzo[c]phenanthrene, characterized by the presence of an isopropyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZO©PHENANTHRENE, 5-ISOPROPYL- typically involves the functionalization of benzo[c]phenanthrene. One common method is the Friedel-Crafts alkylation, where benzo[c]phenanthrene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: BENZO©PHENANTHRENE, 5-ISOPROPYL- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction can convert the aromatic rings into partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at various positions on the aromatic rings. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst for nitration.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Nitrobenzo[c]phenanthrene, halogenated benzo[c]phenanthrene.
科学的研究の応用
BENZO©PHENANTHRENE, 5-ISOPROPYL- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the development of organic semiconductors and other materials with unique electronic properties.
作用機序
The mechanism of action of BENZO©PHENANTHRENE, 5-ISOPROPYL- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include adenine residues in DNA, and the pathways involved in its action include the activation of DNA repair mechanisms and apoptosis in response to DNA damage .
類似化合物との比較
Benzo[c]phenanthrene: The parent compound without the isopropyl group.
Dibenzo[c,g]phenanthrene: A related compound with additional fused benzene rings.
Phenanthrene: A simpler PAH with three fused benzene rings.
Uniqueness: BENZO©PHENANTHRENE, 5-ISOPROPYL- is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with biological molecules. This structural modification can lead to differences in its physical properties, such as solubility and melting point, as well as its biological activity compared to other similar PAHs .
特性
CAS番号 |
63020-53-1 |
|---|---|
分子式 |
C21H18 |
分子量 |
270.4 g/mol |
IUPAC名 |
5-propan-2-ylbenzo[c]phenanthrene |
InChI |
InChI=1S/C21H18/c1-14(2)20-13-16-12-11-15-7-3-4-8-17(15)21(16)19-10-6-5-9-18(19)20/h3-14H,1-2H3 |
InChIキー |
RESRCWGRKNPWHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


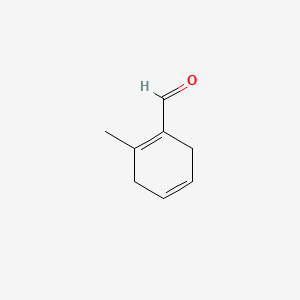
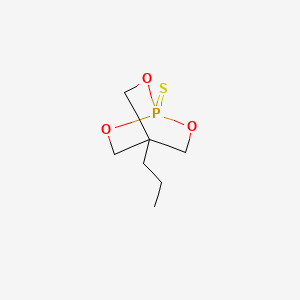

![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)

![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)

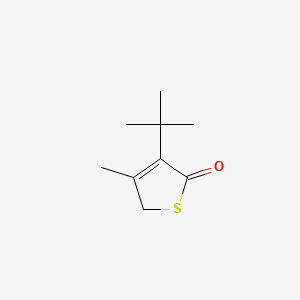
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
